N,N,N',N'-Tetraethylmalonamide

Description

The exact mass of the compound N,N,N',N'-Tetraethylmalonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N,N',N'-Tetraethylmalonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N,N',N'-Tetraethylmalonamide including the price, delivery time, and more detailed information at info@benchchem.com.

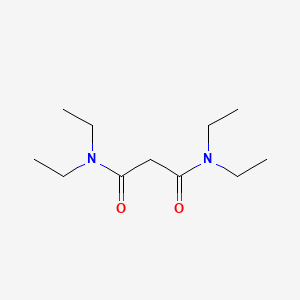

Structure

3D Structure

Properties

IUPAC Name |

N,N,N',N'-tetraethylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-12(6-2)10(14)9-11(15)13(7-3)8-4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHWPWJSSJEQNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CC(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338892 | |

| Record name | N,N,N',N'-Tetraethylmalonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33931-42-9 | |

| Record name | N,N,N',N'-Tetraethylmalonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-Tetraethylmalonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of N,N,N',N'-Tetraethylmalonamide

An In-depth Technical Guide to the Synthesis and Characterization of N,N,N',N'-Tetraethylmalonamide

Introduction

N,N,N',N'-Tetraethylmalonamide (TEMA), a disubstituted diamide of malonic acid, is a significant molecule in the field of coordination chemistry. Its importance is particularly pronounced in its role as a bidentate ligand, coordinating through its two carbonyl oxygen atoms. This chelating ability makes it an effective extractant for various metal ions. Notably, malonamides, including TEMA and its analogs, are extensively studied for the separation of trivalent lanthanide and actinide cations from nuclear waste streams, a critical step in advanced nuclear fuel reprocessing strategies like the DIAMEX-SANEX process[1][2].

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a field-proven, step-by-step methodology for the synthesis of N,N,N',N'-Tetraethylmalonamide, details its purification, and outlines a rigorous protocol for its structural and purity characterization. The experimental choices and procedures are explained from a senior application scientist's perspective, emphasizing causality and robust, self-validating outcomes.

Physicochemical Properties

A summary of the key properties of the target compound is presented below.

| Property | Value | Source |

| IUPAC Name | N,N,N',N'-tetraethylpropanediamide | PubChem[3] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | PubChem[3] |

| Molecular Weight | 214.30 g/mol | PubChem[3] |

| CAS Number | 33931-42-9 | PubChem[3] |

| Appearance | Colorless to light yellow liquid/oil | Inferred |

Synthesis of N,N,N',N'-Tetraethylmalonamide

The synthesis of amides from carboxylic acid derivatives is a cornerstone of organic chemistry. For N,N,N',N'-Tetraethylmalonamide, the most direct and efficient pathway involves the reaction of a highly reactive malonic acid derivative, malonyl chloride, with a stoichiometric excess of diethylamine. This approach is favored over the amidation of less reactive esters like diethyl malonate, which would require harsher conditions and may result in lower yields[4].

Reaction Principle: The Schotten-Baumann Reaction

The chosen synthetic route is a classic example of the Schotten-Baumann reaction, which utilizes an acyl chloride and an amine in the presence of a base[5]. The core of this reaction is the nucleophilic acyl substitution where the nitrogen atom of diethylamine attacks the electrophilic carbonyl carbon of malonyl chloride.

Causality Behind Experimental Choices:

-

Acyl Chloride Reactivity: Malonyl chloride is significantly more electrophilic than its corresponding ester, diethyl malonate. This heightened reactivity allows the reaction to proceed rapidly at low temperatures, minimizing the formation of side products.

-

Base Scavenging: The reaction produces two equivalents of hydrochloric acid (HCl) as a byproduct. A base, such as aqueous sodium hydroxide or an organic base like triethylamine, is essential to neutralize this acid. Without a base, the HCl would protonate the diethylamine, forming a non-nucleophilic ammonium salt and halting the reaction.

-

Temperature Control: The acylation of amines is highly exothermic. Conducting the reaction in an ice bath is critical to control the reaction rate, prevent undesirable side reactions, and ensure safety.

-

Solvent: An inert solvent like diethyl ether or dichloromethane is used to dissolve the reactants and facilitate efficient mixing and heat transfer.

Experimental Protocol: Synthesis from Malonyl Chloride

This protocol details the synthesis of N,N,N',N'-Tetraethylmalonamide from commercially available malonyl chloride and diethylamine hydrochloride, utilizing the robust Schotten-Baumann conditions.

Materials:

-

Malonyl Dichloride (1.0 eq)

-

Diethylamine Hydrochloride (2.2 eq)

-

Sodium Hydroxide (3.0 M aqueous solution)

-

Diethyl Ether (or Dichloromethane)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Brine (saturated NaCl solution)

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Amine Preparation: In a three-neck round-bottom flask equipped with a magnetic stir bar, dissolve diethylamine hydrochloride (2.2 eq) in 3.0 M aqueous sodium hydroxide. The base liberates the free diethylamine in situ. Cool the flask to 0 °C in an ice-water bath with vigorous stirring.

-

Reaction Setup: Add an equal volume of diethyl ether to the flask. Fit the flask with a dropping funnel containing a solution of malonyl chloride (1.0 eq) dissolved in a small amount of diethyl ether.

-

Acylation: Add the malonyl chloride solution dropwise from the dropping funnel to the stirred, cooled amine solution over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. A white precipitate (sodium chloride) will form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up & Isolation:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer (top layer if using diethyl ether).

-

Wash the organic layer sequentially with deionized water (2x) and then with brine (1x) to remove any remaining inorganic salts and water-soluble impurities.

-

Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. The crude product will be obtained as an oil.

-

-

Purification: The crude N,N,N',N'-Tetraethylmalonamide can be purified by vacuum distillation to yield a clear, colorless to pale yellow oil.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of TEMA.

Characterization of N,N,N',N'-Tetraethylmalonamide

Rigorous characterization is imperative to confirm the identity, structure, and purity of the synthesized product. A combination of spectroscopic techniques provides a self-validating system for this purpose.

Spectroscopic & Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information about the chemical environment of hydrogen atoms. For TEMA, we expect to see a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl groups, due to spin-spin coupling. A singlet is expected for the central methylene protons (-CH₂-). The integration of these signals should correspond to a 12:8:2 ratio.

-

¹³C NMR: This analysis identifies the different types of carbon atoms. We anticipate signals for the methyl carbons, the N-attached methylene carbons, the central methylene carbon, and the carbonyl carbons.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight of the compound. For TEMA (C₁₁H₂₂N₂O₂), the expected exact mass is 214.1681 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy identifies the functional groups present in the molecule. The most prominent and diagnostic peak for TEMA will be the strong C=O stretching vibration of the tertiary amide group, typically appearing in the 1630-1660 cm⁻¹ region. C-H stretching vibrations will also be visible around 2850-3000 cm⁻¹.

-

Expected Analytical Data

| Analysis | Expected Result | Rationale |

| ¹H NMR (CDCl₃) | δ ~1.1-1.2 ppm (t, 12H, 4 x -CH₃)δ ~3.3-3.4 ppm (q, 8H, 4 x -NCH₂-)δ ~3.4-3.5 ppm (s, 2H, -COCH₂CO-) | Chemical shifts and multiplicities characteristic of ethylamide and central methylene protons. |

| ¹³C NMR (CDCl₃) | δ ~13-15 ppm (4 x -CH₃)δ ~40-42 ppm (4 x -NCH₂-)δ ~45-47 ppm (-COCH₂CO-)δ ~168-170 ppm (2 x C=O) | Distinct signals for each unique carbon environment in the molecule. |

| HRMS (ESI+) | m/z for [M+H]⁺ = 215.1754m/z for [M+Na]⁺ = 237.1573 | Corresponds to the exact mass of the protonated or sodiated molecular ion. |

| FT-IR (neat) | ~1645 cm⁻¹ (strong, sharp)~2970, 2935, 2875 cm⁻¹ (medium) | Strong C=O stretch for tertiary amide. C-H sp³ stretching vibrations. |

Characterization Workflow Diagram

Caption: Workflow for the characterization of TEMA.

Safety and Handling

N,N,N',N'-Tetraethylmalonamide is classified as a substance that causes skin and serious eye irritation[3]. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. The starting material, malonyl chloride, is corrosive and reacts with moisture; it should be handled with extreme care.

References

-

N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. (n.d.). OSTI.GOV. Retrieved from [Link]

-

Kolesińska, J., & Urbański, T. (1968). Products of the Reaction of Diethylmalonate with Formaldehyde and Methylamine. Bulletin de l'Academie Polonaise des Sciences, Serie des sciences chimiques, 16(5). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N,N,N',N'-Tetraethylmalonamide. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N,N,N',N'-Tetramethylmalonamide. PubChem Compound Database. Retrieved from [Link]

-

NMR Spectra of New Compounds. (n.d.). Supporting Information. Retrieved from [https://media.wiley.com/ δεδομένα/support/2016/11/supinfo/ejic201601051-sup-0001-misc_information.pdf]([Link] δεδομένα/support/2016/11/supinfo/ejic201601051-sup-0001-misc_information.pdf)

-

Wikipedia contributors. (n.d.). Diethyl malonate. Wikipedia. Retrieved from [Link]

-

Vajeeston, P., et al. (2024). Structural Trends and Vibrational Analysis of N,N,N′,N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. ResearchGate. Retrieved from [Link]

-

Stadlbauer, W. (2009). Malonates in Cyclocondensation Reactions. Molecules, 14(1), 213-247. Retrieved from [Link]

-

Gaube, G., Mutter, J., & Leitch, D. C. (2019). A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones. ResearchGate. Retrieved from [Link]

-

Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate... Study Prep. Retrieved from [Link]

-

Daubinet, A., & Kaye, P. T. (2021). bis(2-(benzylthio)ethyl)malonamides: Synthesis, Electronic and Steric effects in Silver(I) Extraction and Silver(I) Binding. ChemRxiv. Retrieved from [Link]

-

Synthesis of malonamide derivatives from malonyl chlorides. (n.d.). ResearchGate. Retrieved from [Link]

-

SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT. (2018). Sci. Int. (Lahore), 30(6), 943-948. Retrieved from [Link]

-

N,N,N',N'-Tetramethylsulfonamide. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis of N,N-diethyltoluamide /DEET. (n.d.). chemconnections.org. Retrieved from [Link]

-

SOLVENT FREE SYNTHESIS OF MALONYL CHLORIDES: A GREEN CHEMISTRY APPROACH. (2015). International Journal of Research in Engineering and Technology. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N,N,N',N'-Tetraethylmalonamide (CAS No. 33931-42-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N,N',N'-Tetraethylmalonamide (CAS No. 33931-42-9), a symmetrically substituted diamide of malonic acid. This document consolidates available experimental data on its physicochemical properties, spectroscopic characteristics, and potential synthetic pathways. Furthermore, it outlines established analytical methodologies for its characterization and discusses the known toxicological profile and potential biological activities based on related compounds. This guide is intended to serve as a foundational resource for researchers and professionals engaged in work involving this compound.

Introduction and Chemical Identity

N,N,N',N'-Tetraethylmalonamide, also known as N,N,N',N'-tetraethylpropanediamide, is a chemical compound with the CAS registry number 33931-42-9.[1][2] Its molecular structure consists of a central malonamide core with two ethyl groups attached to each nitrogen atom.

Molecular Structure:

-

Molecular Formula: C₁₁H₂₂N₂O₂[1]

-

Molecular Weight: 214.30 g/mol [1]

-

IUPAC Name: N,N,N',N'-tetraethylpropanediamide[1]

-

Synonyms: N,N,N',N'-Tetraethylmalonamide, N1,N1,N3,N3-Tetraethylmalonamide[1]

The presence of two carbonyl groups and the N,N-diethylamino moieties bestows upon this molecule specific chemical properties and reactivity, which will be explored in subsequent sections. Malonamides, as a class of compounds, are of interest in various fields, including coordination chemistry and medicinal chemistry, due to their chelating abilities and potential as structural motifs in biologically active molecules.[3][4]

Physicochemical Properties

A summary of the known and computed physicochemical properties of N,N,N',N'-Tetraethylmalonamide is presented in the table below.

| Property | Value | Source |

| Appearance | Colorless to Red to Green clear liquid | [5] |

| Boiling Point | 162 °C at 10 mmHg | ChemicalBook |

| Refractive Index | 1.4740 to 1.4790 | ChemicalBook |

| Molecular Weight | 214.30 g/mol | [1] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| XLogP3-AA (Computed) | 0.8 | [1] |

| Hydrogen Bond Donor Count (Computed) | 0 | [1] |

| Hydrogen Bond Acceptor Count (Computed) | 2 | [1] |

| Rotatable Bond Count (Computed) | 7 | [1] |

Synthesis of N,N,N',N'-Tetraethylmalonamide

Proposed Synthetic Pathway: Reaction of Malonyl Dichloride with Diethylamine

The most direct and efficient method for the preparation of N,N,N',N'-Tetraethylmalonamide is the nucleophilic acyl substitution reaction between malonyl dichloride and diethylamine. The lone pair of electrons on the nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the malonyl dichloride. This reaction proceeds in a stepwise manner, with the substitution of both chloride atoms.

Caption: Proposed synthesis of N,N,N',N'-Tetraethylmalonamide.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on the general synthesis of amides from acid chlorides and amines.[6]

Materials:

-

Malonyl dichloride

-

Diethylamine (at least 4 molar equivalents)

-

Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve malonyl dichloride (1 molar equivalent) in the anhydrous aprotic solvent under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Addition of Diethylamine: Slowly add a solution of diethylamine (4 molar equivalents) in the anhydrous aprotic solvent to the stirred solution of malonyl dichloride via the dropping funnel. The addition should be carried out at a rate that maintains the reaction temperature below 10 °C. An excess of diethylamine is used to react with the hydrogen chloride byproduct, forming diethylammonium chloride.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude N,N,N',N'-Tetraethylmalonamide can be purified by vacuum distillation.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a published ¹H NMR spectrum for N,N,N',N'-Tetraethylmalonamide was not found, the expected proton NMR spectrum would exhibit a triplet corresponding to the methyl protons and a quartet for the methylene protons of the ethyl groups, along with a singlet for the central methylene protons of the malonamide backbone.

A ¹³C NMR spectrum is available through PubChem, provided by SpectraBase.[1] The key expected resonances would include signals for the carbonyl carbons, the methylene carbons of the ethyl groups, the methyl carbons of the ethyl groups, and the central methylene carbon.

Infrared (IR) Spectroscopy

A vapor phase IR spectrum is available for N,N,N',N'-Tetraethylmalonamide.[1] The characteristic absorption bands in the IR spectrum would include:

-

C=O stretching: A strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the amide carbonyl group.

-

C-N stretching: This would appear in the fingerprint region.

-

C-H stretching: Aliphatic C-H stretching vibrations from the ethyl and methylene groups would be observed in the region of 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

GC-MS data for N,N,N',N'-Tetraethylmalonamide is available from the NIST Mass Spectrometry Data Center via PubChem.[1] The mass spectrum would show the molecular ion peak (M⁺) at m/z 214. The fragmentation pattern would likely involve cleavage of the C-C bond adjacent to the carbonyl group and cleavage of the C-N bonds. Common fragments would include ions corresponding to the loss of ethyl groups and the diethylamino group.

Analytical Methodologies

For the quantitative analysis and purity assessment of N,N,N',N'-Tetraethylmalonamide, chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are most suitable.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given its volatility, GC-MS is an excellent method for the analysis of N,N,N',N'-Tetraethylmalonamide.

Representative GC-MS Protocol:

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

This method would allow for the separation of the target analyte from potential impurities and provide mass spectral data for confirmation of its identity.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be employed for the analysis of N,N,N',N'-Tetraethylmalonamide, particularly for non-volatile impurities.

Representative HPLC Protocol:

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water and acetonitrile or methanol. For example, starting with 60% water and 40% acetonitrile, and gradually increasing the acetonitrile concentration to 95% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 210 nm, or by an Evaporative Light Scattering Detector (ELSD) for compounds lacking a strong chromophore.[7]

Biological Activity and Toxicological Profile

Biological Activity

There is limited publicly available information on the specific biological activity of N,N,N',N'-Tetraethylmalonamide. However, the broader class of diamide compounds has been investigated for various biological activities. For instance, some diamide insecticides act as modulators of insect ryanodine receptors.[8] It is important to note that the biological activity of a compound is highly dependent on its specific structure, and it cannot be assumed that N,N,N',N'-Tetraethylmalonamide shares the properties of these insecticidal diamides. Malonamide derivatives have also been explored as privileged structures in drug development for various therapeutic targets.[3]

Toxicological Information

The available toxicological data for N,N,N',N'-Tetraethylmalonamide is primarily from GHS classifications.

GHS Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Due to the lack of comprehensive toxicological studies, this compound should be handled with appropriate caution in a laboratory setting, using personal protective equipment to avoid skin and eye contact.

Conclusion

N,N,N',N'-Tetraethylmalonamide is a well-defined chemical entity with established physicochemical and spectroscopic properties. While a specific, validated synthesis protocol is not widely published, its preparation via the reaction of malonyl dichloride and diethylamine is a chemically sound and predictable route. Standard analytical techniques, particularly GC-MS and HPLC, are suitable for its characterization and quality control. The current toxicological data indicates that it is an irritant to the skin and eyes. Further research is warranted to fully elucidate its biological activity and to conduct a more comprehensive toxicological assessment. This guide serves as a starting point for researchers, providing a consolidation of the currently available technical information.

References

-

PubChem. N,N,N',N'-Tetraethylmalonamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of malonamide derivatives from malonyl chlorides. [Link]

-

OSTI.gov. N'-Tetramethylmalonamide Complexes Across the Lanthanide Series. [Link]

-

Wikipedia. Diamide insecticides. [Link]

-

SIELC Technologies. HPLC Method for Analysis of Tetraethylammonium Chloride on Newcrom AH Column. [Link]

-

Scholars Research Library. A review on: synthetic methods of amides. Der Pharma Chemica, 2011, 3 (3):409-421. [Link]

Sources

- 1. N,N,N',N'-Tetraethylmalonamide | C11H22N2O2 | CID 551770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N,N',N'-TETRAETHYLMALONAMIDE | 33931-42-9 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. osti.gov [osti.gov]

- 5. N,N,N',N'-Tetraethylmalonamide | 33931-42-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. HPLC Method for Analysis of Tetraethylammonium Chloride on Newcrom AH Column | SIELC Technologies [sielc.com]

- 8. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for N-Nitrosodimethylamine (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]

N,N,N',N'-Tetraethylmalonamide molecular weight and formula

An In-Depth Technical Guide to N,N,N',N'-Tetraethylmalonamide: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N,N,N',N'-Tetraethylmalonamide (TEMA), a significant ligand in coordination chemistry and solvent extraction. Tailored for researchers, chemists, and professionals in drug development and materials science, this document delves into its fundamental properties, a detailed synthesis protocol, spectroscopic characterization, and key applications, with a focus on its role in nuclear fuel reprocessing.

Introduction to N,N,N',N'-Tetraethylmalonamide

N,N,N',N'-Tetraethylmalonamide, with the IUPAC name N,N,N',N'-tetraethylpropanediamide, is a diamide derivative of malonic acid. Its structure features a central methylene bridge flanked by two carbonyl groups, each bonded to a diethylamino moiety. This configuration is pivotal to its function, as the two carbonyl oxygen atoms act as a bidentate chelating agent, forming stable complexes with a variety of metal ions.

The primary utility of TEMA and related malonamides lies in their application as selective extractants in hydrometallurgical processes. Specifically, they are instrumental in the separation of trivalent actinides from lanthanides in spent nuclear fuel, a critical step in reducing the long-term radiotoxicity of nuclear waste.[1] This application is a cornerstone of advanced nuclear fuel cycle strategies like the DIAMEX (Diamide Extraction) process. Understanding the synthesis, properties, and coordination chemistry of TEMA is therefore essential for optimizing these separation technologies.

Physicochemical and Structural Properties

| Property | Value (N,N,N',N'-Tetraethylmalonamide) | Reference / Note |

| IUPAC Name | N,N,N',N'-tetraethylpropanediamide | [2] |

| Synonyms | TEMA, N1,N1,N3,N3-Tetraethylmalonamide | [2] |

| CAS Number | 33931-42-9 | [2] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [2] |

| Molecular Weight | 214.30 g/mol | [2] |

| Appearance | Colorless to Red to Green clear liquid | Vendor Data |

| Boiling Point | Data not available | For TMMA: 160 °C / 10 mmHg |

| Density | Data not available | For TMMA: 1.1 g/cm³ |

| Solubility | Expected to be soluble in organic solvents. | Based on structure |

Synthesis of N,N,N',N'-Tetraethylmalonamide

The synthesis of TEMA is most commonly achieved through the direct amidation of a malonic acid ester, such as diethyl malonate, with diethylamine. This reaction involves the nucleophilic attack of the amine on the carbonyl carbons of the ester, leading to the displacement of the ethoxy groups.

Causality of Experimental Design

The chosen protocol is a direct aminolysis reaction. The key challenges in this synthesis are driving the reaction to completion and managing the removal of the ethanol byproduct.

-

Reagents : Diethyl malonate is a readily available and inexpensive starting material. Diethylamine serves as both the nucleophile and can act as a base.

-

Temperature : The reaction requires heating to overcome the activation energy for the nucleophilic acyl substitution. The boiling point of diethylamine (55.5 °C) is relatively low, so the reaction is typically performed under reflux or in a sealed vessel to maintain a sufficient concentration of the amine. Using a high-boiling-point solvent is an alternative strategy.

-

Stoichiometry : An excess of diethylamine is used to ensure the complete conversion of the diethyl malonate and to shift the equilibrium towards the product side.

-

Byproduct Removal : The reaction produces two equivalents of ethanol. According to Le Châtelier's principle, removing ethanol as it is formed will drive the equilibrium towards the formation of the desired diamide. This can be achieved by performing the reaction at a temperature above the boiling point of ethanol (78 °C) and allowing it to distill off.

Experimental Protocol: Synthesis from Diethyl Malonate

Materials:

-

Diethyl malonate (1 mole equivalent)

-

Diethylamine (4-5 mole equivalents)

-

High-boiling point solvent (e.g., Toluene or Xylene), optional

-

Round-bottom flask equipped with a reflux condenser and a distillation head

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Reaction Setup : To a dry round-bottom flask, add diethyl malonate and an excess of diethylamine. If a solvent is used, add it at this stage.

-

Heating and Reflux : Heat the mixture to reflux with vigorous stirring. The temperature should be maintained to allow for the slow distillation of the ethanol byproduct. The progress of the reaction can be monitored by observing the temperature of the distillate; a rise in temperature indicates the removal of ethanol is complete.

-

Removal of Excess Amine : Once the reaction is complete (typically after several hours, verifiable by TLC or GC-MS), arrange the apparatus for distillation to remove the excess diethylamine and any remaining solvent.

-

Purification : The crude product, a liquid, is then purified by vacuum distillation. The fraction corresponding to N,N,N',N'-Tetraethylmalonamide is collected.

-

Characterization : The final product's identity and purity should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of TEMA.

Spectroscopic Characterization

While detailed, publicly accessible spectra for N,N,N',N'-Tetraethylmalonamide are scarce, its structure allows for the prediction of key spectroscopic features. Data from close analogues like N,N,N',N'-Tetramethylmalonamide (TMMA) provide a reliable basis for these predictions.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three distinct signals:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl groups.

-

A quartet corresponding to the methylene protons (-CH₂-) of the ethyl groups, coupled to the methyl protons.

-

A singlet for the central methylene protons (-CH₂-) of the malonamide backbone.

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should exhibit four signals:

-

A signal for the methyl carbons (-CH₃) of the ethyl groups.

-

A signal for the methylene carbons (-CH₂-) of the ethyl groups.

-

A signal for the central methylene carbon of the malonamide backbone.

-

A downfield signal for the carbonyl carbons (C=O).

-

-

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O (amide I) stretching vibration. For uncomplexed malonamides, this band typically appears in the region of 1630-1660 cm⁻¹. Upon coordination to a metal ion, this band shifts to a lower frequency (e.g., 1580-1620 cm⁻¹) due to the weakening of the C=O bond as electron density is donated to the metal center.[1] This shift is a key diagnostic tool for studying metal-ligand complexation.

Applications in Coordination Chemistry and Solvent Extraction

The defining feature of TEMA is its ability to act as a neutral, bidentate O-donor ligand. The two carbonyl oxygen atoms form a six-membered chelate ring with a metal ion, a highly stable arrangement that is fundamental to its efficacy in solvent extraction.

Role in Lanthanide-Actinide Separation

In the context of nuclear waste reprocessing, separating trivalent actinides (An³⁺) like americium (Am) and curium (Cm) from the chemically similar trivalent lanthanides (Ln³⁺, fission products) is a formidable challenge. Malonamides like TEMA are employed in liquid-liquid extraction systems to perform this separation.[1]

The process leverages the subtle differences in the coordination chemistry of actinides and lanthanides. Actinides tend to form slightly more covalent bonds with soft-donor ligands compared to the more hard-ionic interactions preferred by lanthanides. While malonamides are hard O-donors, the overall stability and extractability of the resulting complexes can be tuned by modifying the alkyl substituents on the nitrogen atoms and the central carbon of the malonamide backbone. These modifications influence the ligand's lipophilicity and steric properties, thereby affecting the distribution ratios of the metal ions between the aqueous (typically nitric acid) and organic phases.

Coordination Mechanism

TEMA coordinates to a metal ion (Mⁿ⁺) through its two carbonyl oxygen atoms. This bidentate chelation is the primary mode of interaction. In a typical extraction scenario from a nitrate medium, the metal ion is coordinated by multiple TEMA ligands and nitrate ions to form a neutral, lipophilic complex that is soluble in the organic diluent.

Caption: Bidentate chelation of a metal ion by TEMA.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N,N,N',N'-Tetraethylmalonamide is classified as a substance that causes skin irritation and serious eye irritation.[2]

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

-

Precautionary Measures : Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.

Conclusion

N,N,N',N'-Tetraethylmalonamide is a molecule of significant academic and industrial interest, primarily due to its role as a selective extractant in advanced chemical separation processes. Its straightforward synthesis, combined with its effective chelating properties, makes it a valuable tool for researchers in inorganic chemistry, nuclear science, and hydrometallurgy. This guide has provided the core technical information required for its synthesis, characterization, and application, forming a solid foundation for further research and development in the field.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 551770, N,N,N',N'-Tetraethylmalonamide. Retrieved from [Link].

-

Muller, J. M., Berthon, C., Couston, L., Zorz, N., Berthon, L., & Simonin, J.-P. (2016). Extraction of lanthanides(III) by a mixture of a malonamide and a dialkyl phosphoric acid. International Solvent Extraction Conference, ISEC. Retrieved from [Link]

Sources

Coordination chemistry of malonamides with lanthanides

An In-Depth Technical Guide to the Coordination Chemistry of Malonamides with Lanthanides

Executive Summary

The coordination chemistry of malonamides with lanthanide ions represents a critical intersection of fundamental inorganic chemistry and applied separation science. Malonamides, as neutral, bidentate O-donor ligands, form stable complexes with trivalent lanthanide cations, a property that has been harnessed for crucial applications, most notably in the solvent extraction processes for partitioning minor actinides from lanthanides in used nuclear fuel. This guide provides a comprehensive overview of the synthesis, structural diversity, and thermodynamic principles governing these interactions. We delve into the causality behind experimental design, from ligand modification to enhance stability and selectivity, to the advanced spectroscopic and crystallographic techniques used for characterization. This document is intended for researchers and professionals in coordination chemistry, separation science, and drug development, offering field-proven insights into the molecular-level interactions that drive the macroscopic applications of these important chemical systems.

Introduction: A Tale of Two F-Block Series

The lanthanides, with their unique electronic and magnetic properties, are indispensable in modern technology.[1] However, their chemical similarity to the trivalent minor actinides presents one of the greatest challenges in nuclear fuel reprocessing: the separation of these two groups to ensure sustainable and safe nuclear energy.[2][3] This challenge stems from their nearly identical ionic radii and preference for the +3 oxidation state.[2]

According to the Hard-Soft Acid-Base (HSAB) theory, both trivalent lanthanides (Ln(III)) and actinides (An(III)) are classified as hard acids, showing a strong affinity for hard donor atoms like oxygen.[2] This similarity necessitates the development of highly selective ligands. Malonamides, a class of diamide ligands, have emerged as exceptionally effective extractants in this field, forming the cornerstone of processes like DIAMEX (DIAMide EXtraction).[3][4] Their success lies in their ability to form neutral, lipophilic complexes with Ln(III) and An(III) ions, facilitating their extraction from highly acidic aqueous solutions into an organic phase. This guide explores the fundamental coordination chemistry that underpins this critical application.

Core Principles of Lanthanide-Malonamide Coordination

The interaction between a lanthanide ion and a malonamide ligand is a classic example of a hard acid-hard base pairing. The large, highly charged Ln(III) cation is electrostatically attracted to the electron-rich carbonyl oxygen atoms of the malonamide.

Bidentate Chelation and Coordination Geometry

Malonamides typically act as bidentate ligands, coordinating to the lanthanide ion through the two carbonyl oxygen atoms to form a stable six-membered chelate ring. This mode of binding is consistently observed in solid-state structures.[5][6]

Due to their large ionic radii, lanthanide ions exhibit high coordination numbers, commonly ranging from 8 to 12. In the presence of nitrate ions, a common scenario in nuclear waste streams, the most frequently observed stoichiometry is [Ln(NO₃)₃(L)₂] , where L is a malonamide ligand.[5][6] In these complexes, the lanthanide center is often 10-coordinate, bonded to four oxygen atoms from two bidentate malonamide ligands and six oxygen atoms from three bidentate nitrate anions.[5][6]

The "lanthanide contraction"—the steady decrease in ionic radii across the series—subtly influences coordination. While the fundamental coordination mode remains, this contraction can lead to different solid-state packing arrangements and slight variations in bond lengths and coordination geometries across the series.[4][7] Studies with N,N,N′,N′-tetramethylmalonamide (TMMA) have revealed the formation of distinct structural families as one moves from La to Lu, including discrete charge-neutral complexes and charged molecular anion-cation pairs.[4][7]

Synthesis and Structural Elucidation

The isolation and characterization of lanthanide-malonamide complexes are essential for understanding their behavior in separation processes. A combination of synthetic chemistry, single-crystal X-ray diffraction, and various spectroscopic techniques provides a complete picture of their structure in both the solid state and solution.

A Self-Validating Synthetic Protocol

The synthesis of lanthanide-malonamide complexes is typically a straightforward procedure involving the reaction of a lanthanide salt (commonly the nitrate hydrate) with the malonamide ligand in a suitable solvent. The causality behind this choice is simple: using the nitrate salt directly provides the counter-ions that are integral to forming the neutral, extractable [Ln(NO₃)₃(L)₂] species.

Experimental Protocol: Synthesis of a Representative [Nd(NO₃)₃(DMDOHEMA)₂] Complex

-

Step 1: Reagent Preparation. Dissolve Neodymium(III) nitrate hexahydrate (1 mmol) in 10 mL of ethanol. In a separate flask, dissolve N,N′-dimethyl-N,N′-dioctylhexylethoxymalonamide (DMDOHEMA) (2.1 mmol) in 20 mL of ethanol. The slight excess of the ligand ensures complete complexation of the metal ion.

-

Step 2: Reaction. Slowly add the ethanolic solution of the lanthanide salt to the stirred solution of the malonamide ligand at room temperature.

-

Step 3: Complex Formation. Stir the resulting mixture for 2-4 hours. A color change or the formation of a precipitate may be observed. The choice of a relatively non-coordinating solvent like ethanol prevents solvent competition for coordination sites.

-

Step 4: Isolation. Reduce the solvent volume under vacuum until the product begins to crystallize or precipitate. If the complex is an oil, precipitation can be induced by adding a non-polar solvent like hexane.

-

Step 5: Purification. Collect the solid product by filtration, wash with a small amount of cold ethanol or hexane to remove unreacted ligand, and dry under vacuum.

-

Step 6: Validation. The identity and purity of the complex are confirmed by techniques such as melting point determination, elemental analysis, and the spectroscopic methods described below. Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of the solvent from the reaction mixture or by recrystallization from a solvent/anti-solvent system.

Definitive Structural Analysis

Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for structural characterization. It provides unambiguous information on:

-

Coordination Number and Geometry: Confirming the 10-coordinate environment in many [Ln(NO₃)₃(L)₂] systems.[5][6]

-

Bond Lengths and Angles: Revealing the precise Ln-O bond distances for both the malonamide and nitrate ligands.

-

Ligand Conformation: Establishing the bidentate coordination of the malonamide and the conformation of its substituents.[5][6]

Vibrational Spectroscopy (FTIR & Raman) is a powerful tool for probing the ligand's coordination. The key diagnostic feature is the stretching frequency of the carbonyl group (ν(C=O)).

-

Causality: Upon coordination to the electron-withdrawing Ln(III) ion, electron density is pulled from the C=O bond, weakening it. This results in a characteristic red-shift (decrease in frequency) of the ν(C=O) band by 20-50 cm⁻¹ compared to the free ligand.[7]

-

Insight: In-depth vibrational analysis, often paired with Density Functional Theory (DFT) calculations, allows for the precise assignment of vibrational modes, including those corresponding to the Ln-O bonds in the far-IR region.[4][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy provides insights into the solution-state structure. However, the paramagnetic nature of most Ln(III) ions (except La³⁺ and Lu³⁺) leads to significant line broadening and chemical shift changes, making spectra complex to interpret. Despite this, NMR remains valuable for studying the diamagnetic La(III) and Lu(III) analogues to understand ligand conformation in solution.

Thermodynamics and the Drive for Preorganization

While solid-state structures provide a static picture, the behavior in solution governs applications like solvent extraction. The thermodynamics of complexation—quantified by stability constants (log β) and the associated enthalpy (ΔH) and entropy (ΔS) changes—are paramount.

Calorimetric and spectrophotometric titrations are the primary methods for determining these values.[8][9] Studies have shown that the complexation of lanthanides with simple malonamides can be endothermic, indicating that the reaction is driven by a large positive entropy change.[9] This is typically attributed to the release of highly ordered water molecules from the lanthanide's primary hydration sphere upon chelation.

The Preorganization Principle: A Field-Proven Insight

A key advancement in ligand design is the concept of preorganization . An acyclic ligand like a standard malonamide has significant conformational freedom in solution and must adopt a specific conformation to bind the metal ion, an entropically unfavorable process. A preorganized ligand is one that is synthesized with a more rigid structure, where the donor atoms are already held in a position suitable for metal binding.

-

Expertise in Action: By comparing a flexible, acyclic malonamide with a rigid, bicyclic malonamide (BMA), researchers demonstrated the power of this principle. The preorganized BMA ligand exhibited a 10 to 100-fold increase in binding affinity for Ln(III) ions in solution compared to its acyclic counterpart.[8]

-

Causality: This enhanced stability is not due to a change in the direct coordination to the metal (the crystal structures show similar binding modes) but is a result of minimizing the entropic penalty associated with ligand organization upon complexation.[8] This insight is crucial for the rational design of next-generation extractants with superior efficiency.

| Ligand Type | Relative Binding Affinity (vs. Acyclic) | Driving Principle | Reference |

| Acyclic Malonamide | 1x | Flexible, requires conformational change | [8] |

| Bicyclic Malonamide (BMA) | 10-100x | Preorganized for metal binding | [8] |

Application Focus: Solvent Extraction and the DIAMEX Process

The primary industrial application of lanthanide-malonamide coordination chemistry is in the partitioning of trivalent actinides and lanthanides from high-level liquid waste (HLLW) generated during nuclear fuel reprocessing.

Mechanism of Extraction

In the DIAMEX process, a lipophilic malonamide dissolved in an organic solvent (like dodecane) is brought into contact with an acidic aqueous phase containing the metal ions. The extraction proceeds via the formation of a neutral, charge-saturated complex, typically [M(NO₃)₃(L)₂] (where M = Ln or An), which is soluble in the organic phase.

The efficiency of this process is governed by several factors:

-

Ligand Lipophilicity: The alkyl or aryl groups on the malonamide nitrogen atoms must be large enough to render the final complex soluble in the organic diluent.

-

Stability of the Complex: Higher stability constants lead to more efficient extraction.

-

Aqueous Phase Acidity: The extraction is typically performed in highly acidic conditions (e.g., 3-4 M HNO₃) to prevent metal hydrolysis.

Synergistic and Antagonistic Effects

For enhanced performance, malonamides are often used in combination with other extractants, leading to complex synergistic or antagonistic effects. For instance, when N,N′-dimethyl-N,N′-dioctylhexylethoxy malonamide (DMDOHEMA) is mixed with an acidic extractant like di(2-ethylhexyl)phosphoric acid (HDEHP), the formation of mixed-ligand complexes such as [Ln(DEHP)₃(HDEHP)₂(DMDOHEMA)] is observed.[10] These mixed systems can exhibit synergistic extraction at certain acidities, where the combined extraction is greater than the sum of the individual extractants.[10] Understanding the speciation in these complex organic phases is a major area of ongoing research, relying on techniques like ESI-MS, TRLFS, and EXAFS to unravel the intricate coordination equilibria.[10]

Conclusion and Future Outlook

The coordination chemistry of malonamides with lanthanides is a mature yet dynamic field. The fundamental principles of their interaction are well-established, with the 10-coordinate [Ln(NO₃)₃(L)₂] complex serving as a ubiquitous structural archetype. Field-proven insights, such as the principle of ligand preorganization, have provided a clear pathway for the rational design of more effective ligands.

The future of this field lies in the fine-tuning of ligand properties to achieve the highly challenging selective separation of trivalent actinides from lanthanides. This involves designing ligands that can better recognize the subtle differences in the nature of the metal-ligand bond between the 4f and 5f elements, where the actinides exhibit a slightly higher degree of covalency.[2][11] The synthesis of novel malonamides with tailored electronic and steric properties, combined with advanced spectroscopic and computational modeling, will continue to drive progress toward more efficient and sustainable nuclear fuel cycles.

References

-

Iveson, P. B., Drew, M. G. B., Hudson, M. J., & Madic, C. (2000). Structural studies of lanthanide complexes with new hydrophobic malonamide solvent extraction agents. Journal of the Chemical Society, Dalton Transactions, (2), 159-165. [Link]

-

Moyer, B. A., Delmau, L. H., Birdwell, J. F., Bonnesen, P. V., & Garmon, L. A. (2005). Solution and Structural Investigations of Ligand Preorganization in Trivalent Lanthanide Complexes of Bicyclic Malonamides. Inorganic Chemistry, 44(10), 3635–3644. [Link]

-

Wang, C., et al. (2021). Computation-Aided Development of Next-Generation Extractants for Trivalent Actinide and Lanthanide Separation. Frontiers in Chemistry, 9, 708871. [Link]

-

Nigond, L., Musikas, C., & Cuillerdier, C. (1994). Extraction of Lanthanides(III) and Am(III) by Mixtures of Malonamide and Dialkylphosphoric Acid. Solvent Extraction and Ion Exchange, 12(2), 297-323. [Link]

-

Bisson, J., et al. (2018). Understanding the synergistic effect on lanthanides(III) solvent extraction by systems combining a malonamide and a dialkyl phosphoric acid. Dalton Transactions, 47(3), 876-887. [Link]

-

Cary, S. K., et al. (2018). Structural Trends and Vibrational Analysis of N,N,N′,N′‐Tetramethylmalonamide Complexes Across the Lanthanide Series. Inorganic Chemistry, 57(23), 14646–14658. [Link]

-

Yang, Y., et al. (2021). Complexation and Separation of Trivalent Actinides and Lanthanides by a Novel DGA Derived from Macrocyclic Crown Ether: Synthesis, Extraction, and Spectroscopic and Density Functional Theory Studies. ACS Omega, 6(3), 2314–2322. [Link]

-

Iveson, P. B., Drew, M. G. B., Hudson, M. J., & Madic, C. (2000). Structural studies of lanthanide complexes with new hydrophobic malonamide solvent extraction agents. Journal of the Chemical Society, Dalton Transactions, (2), 159-165. [Link]

-

Wipff, G., & Varnek, A. (2005). Lanthanide cation extraction by malonamide ligands: from liquid-liquid interfaces to microemulsions. A molecular dynamics study. Physical Chemistry Chemical Physics, 7(5), 856-866. [Link]

-

Cary, S. K., et al. (2018). Structural Trends and Vibrational Analysis of N,N,N′,N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. Inorganic Chemistry, 57(23), 14646-14658. [Link]

-

Bünzli, J. C. G., & Piguet, C. (2005). Taking advantage of luminescent lanthanide ions. Chemical Society Reviews, 34(12), 1048-1077. [Link]

-

Martinet, L. (2006). Approche calorimétrique de la complexation et de l'extraction des lanthanides (iii) par les malonamides. Theses.fr. [Link]

-

Yang, Y., et al. (2021). Complexation and Separation of Trivalent Actinides and Lanthanides by a Novel DGA Derived from Macrocyclic Crown Ether: Synthesis, Extraction, and Spectroscopic and Density Functional Theory Studies. ACS Omega, 6(3), 2314-2322. [Link]

-

Madic, C., et al. (2002). The coordination chemistry of the lanthanide and actinide ions in relation to the separation of the transplutonium elements. Comptes Rendus Physique, 3(7-8), 797-811. [Link]

-

Vonci, M., et al. (2020). Derivatives of trigonal lanthanide complexes by reaction with long aliphatic chain amines. Dalton Transactions, 49(3), 786-794. [Link]

-

Abid, K., & Abd-Almonuim, A. (2018). Synthesis, Structural Characterization, and Liquid Crystal Properties of Lanthanide Complexes with Schiff Base Ligand 1,3-bis-[(4-butyloxy-benzylidene)-amino]-propan-2-ol. American Journal of Chemistry, 8(1), 19-28. [Link]

-

Pathak, P. N., & Ansari, S. A. (2019). The Separation and Complexation Behavior Trivalent Actinides and Lanthanides of. Bhabha Atomic Research Centre. [Link]

-

Lyubov, D. M., et al. (2021). Lanthanide complexes with a new luminescent iminophosphonamide ligand bearing phenylbenzothiazole substituents. Dalton Transactions, 50(44), 16181-16190. [Link]

-

Moore, E. G., et al. (2008). Luminescent Lanthanide Probes for Cations and Anions: Promises, Compromises, and Caveats. Accounts of Chemical Research, 41(2), 270–281. [Link]

-

Ploesch, A. M., et al. (2020). Modular Synthesis of Monoanionic PN Ligands Leads to Unexpected Structural Diversity in Lanthanum Chemistry. Organometallics, 39(17), 3167–3178. [Link]

-

Ziebacz, N., et al. (2020). Colorimetry of Luminescent Lanthanide Complexes. Molecules, 25(17), 3991. [Link]

-

ResearchGate. (n.d.). Chemical structures of some known luminescent lanthanide complexes... [Diagram]. Retrieved from ResearchGate. [Link]

-

Chandra, S., et al. (2010). Lanthanide complexes derived from hexadentate macrocyclic ligand: synthesis, spectroscopic and thermal investigation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 835-840. [Link]

-

Bünzli, J. C. G. (2010). On the design of highly luminescent lanthanide complexes. Coordination Chemistry Reviews, 254(21-22), 2515-2533. [Link]

-

White, D. H., et al. (1991). The thermodynamics of complexation of lanthanide (III) DTPA-bisamide complexes and their implication for stability and solution structure. Investigative Radiology, 26 Suppl 1, S226-S228. [Link]

-

Yun, S. S., Kim, I. H., & Kim, Y. I. (1990). Thermodynamics of the complexation of lanthanides by pyrazinecarboxylate. Thermochimica Acta, 162(2), 341-345. [Link]

-

Roy, L., et al. (2015). The coordination chemistry of lanthanide and actinide metal ions with hydroxypyridinone-based decorporation agents: orbital and density based analyses. Dalton Transactions, 44(46), 20146-20159. [Link]

-

Wong, W. K., et al. (1999). Synthesis and crystal structures of cationic lanthanide(III) monoporphyrinate complexes. Journal of the Chemical Society, Dalton Transactions, (4), 615-622. [Link]

-

Brzyska, W., & Kula, A. (2000). Spectroscopic Studies of Lanthanide(III) Complexes with L-Malic Acid in Binary Systems. Molecules, 5(3), 443-451. [Link]

-

Oak Ridge National Laboratory. (n.d.). Co-ion effects on lanthanide coordination chemistry: Implication for magnetic separation. Retrieved from ornl.gov. [Link]

-

Bünzli, J. C. G. (2006). Lanthanide Coordination Chemistry: From Old Concepts to Coordination Polymers. Chimia, 60(5), 257-269. [Link]

-

Wang, Y., et al. (2002). Raman spectroscopic studies on tropolone complexes with La, Nd, Sm, Yb. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(12), 2607-2612. [Link]

-

Elst, L. V., et al. (2009). Lanthanide complexes for magnetic resonance and optical molecular imaging. Journal of Rare Earths, 27(5), 695-712. [Link]

-

Kula, A., et al. (2020). Thermodynamic and Spectroscopic Studies of the Complexes Formed in Tartaric Acid and Lanthanide(III) Ions Binary Systems. Molecules, 25(23), 5585. [Link]

-

Asl, J. N., et al. (2013). Syntheses, spectroscopic study and X-ray crystallography of some new phosphoramidates and lanthanide(III) complexes of N-(4-nitrobenzoyl)-N′,N′′-bis(morpholino)phosphoric triamide. Polyhedron, 50(1), 227-234. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Computation-Aided Development of Next-Generation Extractants for Trivalent Actinide and Lanthanide Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complexation and Separation of Trivalent Actinides and Lanthanides by a Novel DGA Derived from Macrocyclic Crown Ether: Synthesis, Extraction, and Spectroscopic and Density Functional Theory Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural studies of lanthanide complexes with new hydrophobic malonamide solvent extraction agents [ ] † - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Structural studies of lanthanide complexes with new hydrophobic malonamide solvent extraction agents† - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) DOI:10.1039/A905579G [pubs.rsc.org]

- 7. osti.gov [osti.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Approche calorimetrique de la complexation et de l'extraction des lanthanides (iii) par les malonamides | Theses.fr [theses.fr]

- 10. researchgate.net [researchgate.net]

- 11. barc.gov.in [barc.gov.in]

A Comprehensive Technical Guide to the Solubility of N,N,N',N'-Tetraethylmalonamide (TEMA) in Organic Solvents

Abstract

This technical guide provides a detailed examination of the solubility characteristics of N,N,N',N'-Tetraethylmalonamide (TEMA), a compound of significant interest in solvent extraction, organic synthesis, and materials science.[1][2] This document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers, scientists, and drug development professionals a comprehensive resource. We will explore the molecular factors governing TEMA's solubility, present available quantitative data, and provide a self-validating experimental protocol for accurate solubility determination. The objective is to equip professionals with the foundational knowledge and practical tools necessary to effectively utilize TEMA in various applications.

Introduction to N,N,N',N'-Tetraethylmalonamide (TEMA)

N,N,N',N'-Tetraethylmalonamide, hereafter referred to as TEMA, is a tetra-substituted diamide of malonic acid. Its molecular structure, characterized by a central three-carbon chain and two tertiary amide groups capped with ethyl substituents, imparts a unique combination of polarity and lipophilicity.

Chemical Structure and Properties:

-

Molecular Formula: C₁₁H₂₂N₂O₂[3]

-

Molecular Weight: 214.30 g/mol [3]

-

Appearance: Typically a liquid or low-melting solid.

-

Key Structural Features: TEMA possesses two carbonyl oxygens and two tertiary nitrogen atoms, which can act as hydrogen bond acceptors. The absence of N-H protons means it cannot act as a hydrogen bond donor. The four ethyl groups contribute to its steric bulk and nonpolar character.

The unique chelating ability of the two carbonyl oxygen atoms makes malonamides like TEMA highly effective extractants for metal ions, particularly lanthanides and actinides. This property is crucial in applications such as the reprocessing of spent nuclear fuel, where they assist in separating valuable or hazardous materials from waste streams.[2][4][5] Understanding the solubility of TEMA in various organic solvents is paramount, as these solvents act as the carrier phase in liquid-liquid extraction processes.[6][7] An optimal solvent ensures high distribution ratios of the target metal complex while minimizing operational issues like third-phase formation.[6]

The Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces and thermodynamic principles. The adage "like dissolves like" provides a useful starting point, suggesting that substances with similar polarities are more likely to be miscible.

2.1 Intermolecular Forces

The dissolution of TEMA in an organic solvent involves overcoming the solute-solute and solvent-solvent interactions and establishing new solute-solvent interactions. The key forces at play are:

-

Dipole-Dipole Interactions: The amide functional groups in TEMA create a significant molecular dipole. Polar solvents, both aprotic (e.g., DMSO, Acetone) and protic (e.g., Ethanol), will interact favorably with this dipole.

-

London Dispersion Forces: These are present in all molecules and increase with molecular size and surface area. The eight-carbon alkyl chains of TEMA contribute significantly to its dispersion forces, enabling solubility in less polar solvents like toluene or even alkanes to some extent.

-

Hydrogen Bonding: While TEMA cannot donate hydrogen bonds, its carbonyl oxygens are effective hydrogen bond acceptors.[8] This allows for strong interactions with protic solvents like alcohols (e.g., methanol, ethanol), enhancing its solubility in these media.

2.2 Thermodynamic Considerations

The spontaneity of dissolution is determined by the Gibbs free energy change (ΔG):

ΔG = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol is the enthalpy of solution, representing the net energy change from breaking and forming intermolecular bonds. For dissolution to be favorable, the energy released from solute-solvent interactions should be comparable to or greater than the energy required to break solute-solute and solvent-solvent bonds.

-

TΔS_sol is the entropy of solution multiplied by temperature. Dissolution typically leads to an increase in entropy (disorder), which favors the process.[9]

The balance between these enthalpic and entropic factors dictates the extent of solubility. For instance, strong TEMA-solvent interactions lead to a more negative (favorable) ΔH_sol, promoting higher solubility.

Quantitative Solubility Profile of TEMA

While extensive, publicly available datasets for TEMA solubility are limited, the principles outlined above allow for a qualitative prediction of its behavior. Structurally similar malonamides are known to be soluble in a range of organic solvents.[6] Based on its structure, TEMA is expected to exhibit good solubility in polar aprotic and moderately polar protic solvents and limited solubility in highly nonpolar solvents.

Below is a table summarizing the expected solubility trends. Note: These are qualitative estimates and must be confirmed by experimental measurement as described in Section 4.

| Solvent Class | Example Solvents | Expected TEMA Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane | Low to Moderate | Dominated by weak London dispersion forces. The polar amide core of TEMA limits miscibility with purely nonpolar solvents. |

| Moderately Polar | Toluene, Dichloromethane | Moderate to High | A good balance of polarity and dispersibility allows for effective interaction with both the polar and nonpolar regions of TEMA. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | High | Strong dipole-dipole interactions between the solvent and TEMA's amide groups drive dissolution. |

| Polar Protic | Ethanol, Methanol | High | The ability of the solvent to donate hydrogen bonds to TEMA's carbonyl oxygens results in strong, favorable interactions. |

Experimental Protocol for Solubility Determination

To ensure scientific integrity, a robust and self-validating protocol is essential for determining solubility. The isothermal equilibrium method, often referred to as the "shake-flask" method, is a reliable standard.[10] It involves creating a saturated solution at a constant temperature and then quantifying the dissolved solute.

4.1 Principle

An excess amount of the solute (TEMA) is agitated in the chosen solvent at a constant temperature for a sufficient period to ensure that equilibrium between the dissolved and undissolved solute is reached.[11] The saturated solution is then separated from the excess solid, and the concentration of the solute in the solution is determined, typically by gravimetric analysis.

4.2 Materials and Equipment

-

N,N,N',N'-Tetraethylmalonamide (TEMA), high purity

-

Selected organic solvents, analytical grade

-

Scintillation vials or sealed flasks (20 mL)

-

Temperature-controlled orbital shaker or water bath

-

Syringes (1-5 mL) and syringe filters (0.2 or 0.45 µm, solvent-compatible)

-

Analytical balance (readable to 0.1 mg)

-

Drying oven or vacuum desiccator

-

Glass weighing dishes or beakers

4.3 Step-by-Step Methodology

-

Preparation: Add an excess amount of TEMA to a pre-weighed scintillation vial. "Excess" means enough solid remains undissolved at the end of the experiment.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours). It is crucial to establish that equilibrium has been reached; this can be validated by taking measurements at different time points (e.g., 24h, 48h, 72h) until the measured solubility remains constant.[11]

-

Phase Separation: After equilibration, allow the vials to rest in the temperature bath for several hours to let the undissolved solid settle.

-

Sampling: Carefully withdraw a known volume (e.g., 1-2 mL) of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed, clean, and dry weighing dish. Record the exact mass of the solution transferred.

-

Solvent Evaporation: Place the weighing dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the TEMA. Alternatively, use a vacuum desiccator.

-

Final Weighing: Once the solvent has completely evaporated and the dish has cooled to room temperature, weigh the dish containing the dried TEMA residue.

-

Calculation: The solubility is calculated as follows:

Solubility (g / 100 g solvent) = ( (Mass_final - Mass_dish) / (Mass_solution - (Mass_final - Mass_dish)) ) * 100

4.4 Workflow Visualization

The following diagram illustrates the experimental workflow for determining TEMA solubility.

Caption: Experimental workflow for the isothermal equilibrium solubility measurement.

Analysis and Interpretation

The molecular structure of TEMA provides clear indicators for interpreting solubility data. The balance between its polar amide core and nonpolar ethyl "arms" is the defining characteristic.

-

In polar aprotic solvents like acetonitrile, the primary interaction is dipole-dipole. The solvent molecules align their dipoles with the strong dipole of TEMA's amide groups, leading to effective solvation.

-

In polar protic solvents like ethanol, this is enhanced by hydrogen bonding, where the alcohol's hydroxyl proton interacts strongly with the carbonyl oxygens of TEMA.

-

In nonpolar solvents like hexane, the energetic cost of breaking the strong dipole-dipole interactions between TEMA molecules is not sufficiently compensated by the weak dispersion forces formed with the solvent, resulting in lower solubility.

The diagram below illustrates these key molecular interactions.

Caption: Dominant intermolecular forces between TEMA and different solvent classes.

Conclusion

N,N,N',N'-Tetraethylmalonamide is a versatile compound whose utility is intrinsically linked to its solubility in organic solvents. Its amphiphilic character—a polar core with nonpolar appendages—allows for solubility across a spectrum of solvent types, with a preference for polar aprotic and protic media. This guide has provided the theoretical underpinnings, a robust experimental protocol for generating reliable data, and a framework for interpreting results. For professionals in drug development, chemical synthesis, and extractive metallurgy, a thorough understanding and precise measurement of TEMA's solubility are critical steps for process optimization, formulation design, and technological innovation.

References

-

Wolthuis, E., Pruiksma, A. B., & Heerema, R. P. (n.d.). Determination of solubility: A laboratory experiment. Journal of Chemical Education. Available at: [Link]

-

Alloprof. (n.d.). Measuring Solubility. Available at: [Link]

-

Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. ResearchGate. Available at: [Link]

-

Defense Technical Information Center. (2004). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Available at: [Link]

-

Mamchur, A. A., et al. (2016). Solubility and Thermodynamics of Dissolution of 13,17-Di-N-(2-aminoethyl)amide of Deuteroporphyrin-IX in Aqueous HCl and Tetraoxalate Buffer at 288-328 K. ResearchGate. Available at: [Link]

-

MySkinRecipes. (n.d.). N,N,N',N'-Tetrapentylmalonamide. Available at: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

González, J. A., et al. (2019). Thermodynamics of amide + amine mixtures. 1. Volumetric, speed of sound and refractive index data for N,N-dimethylformamide + N-. arXiv. Available at: [Link]

-

González, J. A., et al. (2019). Thermodynamics of amide + amine mixtures. 2. Volumetric, speed of sound and refractive index data for N,N-dimethylacetamide + N-. arXiv. Available at: [Link]

-

Science Ready. (n.d.). All You Need to Know About Amines & Amides | HSC Chemistry. Available at: [Link]

-

Kravchuk, D. V., et al. (2021). Structural Trends and Vibrational Analysis of N,N,Nо,NоА Tetramethylmalonamide Complexes Across the Lanthanide Series. OSTI.gov. Available at: [Link]

-

Chemistry Stack Exchange. (2014). Solubility of Amides. Available at: [Link]

-

Santos, M. S. C. S., & Paiva, A. (2014). N,N′-tetrasubstituted malonamide derivatives and hydrochloric acid solutions: An interfacial study. ResearchGate. Available at: [Link]

-

MySkinRecipes. (n.d.). N,N,N',N'-Tetramethylmalonamide. Available at: [Link]

-

Gopal, R., & Jha, J. S. (1974). Solubilities of some T etraalkylammonium Bromides in a Few Solvents of High Dielectric Constant. Zenodo. Available at: [Link]

-

ChemBK. (n.d.). Ethyl-N-methyl malonamide. Available at: [Link]

-

Singh, D. K., et al. (2006). N , N ′-dimethyl- N , N ′-dibutyl tetradecyl malonamide impregnated magnetic particles for the extraction and separation of radionuclides from nuclear waste streams. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). N,N,N',N'-Tetraethylmalonamide. Available at: [Link]

-

Cheng, J., et al. (2020). tetraethyl-1, 3-propanediamine was dissociated into cationic surfactant to promote cell disruption and lipid extraction from wet microalgae for biodiesel production. PubMed. Available at: [Link]

-

Georgiev, G., & Alexandrova, R. (2019). Synthesis of some N,N,N′,N′‐Tetraalkyl‐3‐Oxa‐Pentane‐1,5‐Diamide and their Applications in Solvent Extraction. ResearchGate. Available at: [Link]

Sources

- 1. N,N,N',N'-Tetramethylmalonamide [myskinrecipes.com]

- 2. N,N,N',N'-Tetrapentylmalonamide [myskinrecipes.com]

- 3. N,N,N',N'-Tetraethylmalonamide | C11H22N2O2 | CID 551770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. osti.gov [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scienceready.com.au [scienceready.com.au]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. researchgate.net [researchgate.net]

N,N,N',N'-Tetraethylmalonamide IUPAC name and synonyms

An In-depth Technical Guide to N,N,N',N'-Tetraethylmalonamide: Synthesis, Properties, and Advanced Applications

Abstract

N,N,N',N'-Tetraethylmalonamide (TEMA) is a tetra-substituted diamide of significant interest in coordination chemistry and advanced chemical separations. This guide provides a comprehensive overview of its chemical identity, synthesis, and physicochemical properties. The core focus is an in-depth exploration of its primary application as a selective chelating agent in hydrometallurgical processes, particularly in the partitioning of minor actinides from lanthanides in used nuclear fuel reprocessing. The mechanistic principles of this separation, supported by quantitative performance data, are detailed. Furthermore, the broader relevance of the malonamide scaffold in medicinal chemistry is discussed, contextualizing the compound's structural significance for researchers in drug discovery and development. This document serves as a technical resource, integrating theoretical principles with practical methodologies for scientific professionals.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of all scientific work. N,N,N',N'-Tetraethylmalonamide is a symmetrical molecule featuring a central three-carbon propanedioyl (malonyl) backbone flanked by two amide groups, each substituted with two ethyl groups.

-

IUPAC Name: The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is N,N,N',N'-tetraethylpropanediamide .[1]

-

CAS Number: Its unique Chemical Abstracts Service registry number is 33931-42-9 .[1]

-

Synonyms: In literature and commercial catalogs, it is frequently referred to by several names, including:

-

N,N,N',N'-Tetraethylmalonamide[1]

-

N1,N1,N3,N3-Tetraethylmalonamide

-

Propanediamide, N,N,N',N'-tetraethyl-

-

Physicochemical and Spectroscopic Data

A summary of key physical and computed properties is essential for experimental design, including solvent selection, reaction temperature, and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.30 g/mol | [1] |

| Appearance | Colorless to pale yellow/green clear liquid | |

| Boiling Point | 162 °C @ 10 mmHg | |

| Refractive Index (n²⁰/D) | 1.4740 to 1.4790 | |

| XLogP3 (Computed) | 0.8 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Spectroscopic data is critical for identity confirmation and purity assessment. PubChem provides access to representative ¹³C NMR, GC-MS, and vapor-phase IR spectra for this compound.

Synthesis of N,N,N',N'-Tetraethylmalonamide